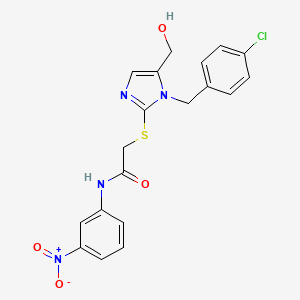![molecular formula C21H21ClN2OS B2836620 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide CAS No. 946327-76-0](/img/structure/B2836620.png)
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide” is a fentanyl analog . Fentanyl analogs are synthetic opioids that have been developed by research chemists and pharmaceutical companies . They have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death .
Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Aplicaciones Científicas De Investigación
Anticancer Potential
- A study by Ravinaik et al. (2021) highlights the design, synthesis, and evaluation of various N-substituted benzamides, including derivatives structurally similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide. These compounds showed significant anticancer activities against various cancer cell lines such as MCF-7, A549, Colo-205, and A2780, indicating the potential for this class of compounds in cancer therapy (Ravinaik et al., 2021).
- Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles, similar to the structure , which exhibited concentration-dependent inhibitory effects on breast carcinoma cell line MCF-7. These findings suggest potential applicability in cancer treatment (Gomha et al., 2014).
Antimicrobial Applications
- Desai et al. (2007) explored quinazolines with structural elements similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide, demonstrating potential antimicrobial effects against various bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (Desai et al., 2007).
Herbicidal Activity
- Wang et al. (2004) studied compounds including 2-chlorothiazol-5-yl groups, related to the structure of interest, and found them to be effective herbicidal agents. This indicates the compound's potential use in agriculture as a novel class of herbicides (Wang et al., 2004).
Antiallergy Agents
- Hargrave et al. (1983) investigated N-substituted-thiazolyl compounds, akin to the structure in focus, which exhibited significant antiallergy activity. This suggests the compound's application in developing antiallergy medications (Hargrave et al., 1983).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c1-15-19(26-21(24-15)17-8-10-18(22)11-9-17)13-14-23-20(25)12-7-16-5-3-2-4-6-16/h2-6,8-11H,7,12-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWMIBHHYOWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)
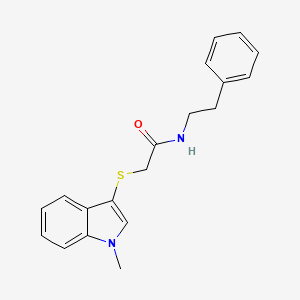

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
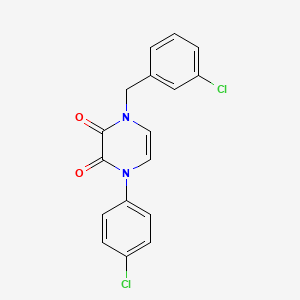
![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
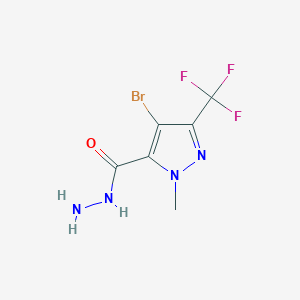
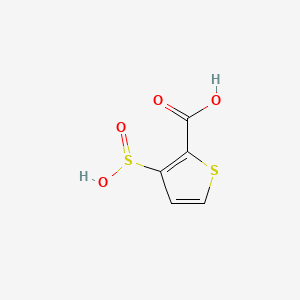
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)
